molecular formula C29H31N7O B12098934 Imatinib regioisomer 2 CAS No. 1349250-06-1

Imatinib regioisomer 2

Cat. No.: B12098934
CAS No.: 1349250-06-1
M. Wt: 493.6 g/mol
InChI Key: KGWGJBYBPNYVNL-UHFFFAOYSA-N
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Description

Imatinib regioisomer 2 is a structural variant of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound shares a similar core structure with imatinib but differs in the arrangement of its functional groups, which can lead to variations in its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imatinib regioisomer 2 involves several key steps, including the formation of intermediates and their subsequent coupling. One optimized approach involves the reaction of a suitable aniline derivative with molten cyanamide to form a guanidine salt, followed by reduction of the nitro group using hydrogen over Adam’s catalyst . Another method involves the coupling of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride using N,N’-carbonyldiimidazole as a condensing agent .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful optimization of reaction conditions to ensure high yield and purity. The use of automated and chromatographic methods for monitoring and validating the synthesis is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Imatinib regioisomer 2 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using hydrogen gas over a catalyst such as palladium or platinum.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and sodium periodate.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Imatinib regioisomer 2 has a wide range of scientific research applications:

Mechanism of Action

Imatinib regioisomer 2 exerts its effects by inhibiting the activity of specific tyrosine kinases, such as BCR-ABL, c-Kit, and platelet-derived growth factor receptor. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Imatinib regioisomer 2 can be compared with other tyrosine kinase inhibitors, such as:

    Nilotinib: A second-generation tyrosine kinase inhibitor with higher potency but increased toxicity.

    Dasatinib: Another second-generation inhibitor with a broader spectrum of activity but also higher toxicity.

    Bosutinib: Similar to dasatinib but with a different side effect profile.

The uniqueness of this compound lies in its specific structural arrangement, which can lead to differences in binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds .

Properties

CAS No.

1349250-06-1

Molecular Formula

C29H31N7O

Molecular Weight

493.6 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[2-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C29H31N7O/c1-21-25(32-28(37)23-10-8-22(9-11-23)20-36-17-15-35(2)16-18-36)6-3-7-26(21)33-29-31-14-12-27(34-29)24-5-4-13-30-19-24/h3-14,19H,15-18,20H2,1-2H3,(H,32,37)(H,31,33,34)

InChI Key

KGWGJBYBPNYVNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

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